3-Chloro-2-iodo-5-nitrotoluene

Overview

Description

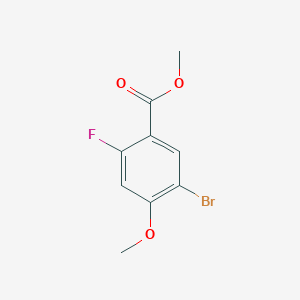

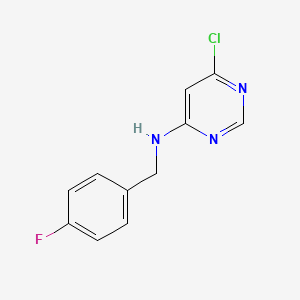

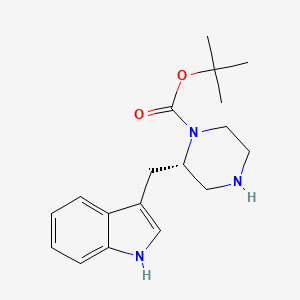

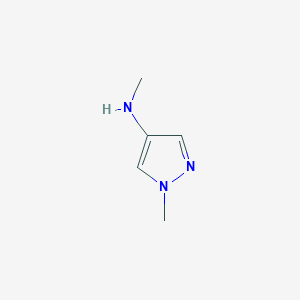

3-Chloro-2-iodo-5-nitrotoluene is a chemical compound with the molecular formula C7H5ClINO2 . It is a derivative of toluene, which is a water-insoluble liquid with a typical aromatic smell . The methyl group in toluene is generally referred to as an electron-donating substituent in aromatic ring systems .

Synthesis Analysis

The synthesis of polysubstituted benzenes like 3-Chloro-2-iodo-5-nitrotoluene involves complex reactions. The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . The order in which reactions are carried out is often critical to the success of the overall scheme . The ability to plan a sequence of reactions in the right order is particularly important in the synthesis of substituted aromatic rings .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-iodo-5-nitrotoluene can be analyzed using various methods. The geometries of reactants, transition states, and products can be optimized at the B3LYP/6-311++G (d,p) level . The potential energy surfaces (PESs) of three nitrotoluene isomers have been theoretically built at the CCSD (T)/CBS level .Chemical Reactions Analysis

The reactions of 3-Chloro-2-iodo-5-nitrotoluene involve attack on the carbon atoms of the aromatic ring . Reactions of –NO2 isomerizing to ONO, and C–NO2 bond dissociation play important roles among all of the initial channels for p-nitrotoluene and m-nitrotoluene . The H atom migration and C–NO2 bond dissociation are dominant reactions for o-nitrotoluene .Scientific Research Applications

Thermodynamic Properties : The study of similar compounds, like 2-iodo-3-nitrotoluene, has focused on determining low-temperature heat capacity and thermodynamic properties. Such research helps understand the behavior of these compounds under different temperature conditions, essential for their application in various chemical processes (Y. Di, S. Li, S. Meng, Z. Tan, S. Qu, 2000).

Spectroscopic and Computational Studies : Combined spectroscopic and density functional theory (DFT) studies have been conducted on related compounds like 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene. These studies offer insights into their molecular structure, vibrational frequencies, and electronic properties, which are crucial for developing new materials and chemical synthesis pathways (V. Arjunan, P. Ravindran, K. Balakrishnan, R. Santhanam, S. Mohan, 2012).

Nuclear Dynamics and Ionization : Research on 3- and 4-nitrotoluene radical cations investigates ultrafast nuclear dynamics and ionization, providing insights into the behavior of these molecules under high-energy conditions. This knowledge is relevant for applications in energetic materials and laser chemistry (Derrick Ampadu Boateng, G. Gutsev, P. Jena, K. Tibbetts, 2018).

Gas-Phase Spectroscopy for Explosive Detection : Studies on mononitrotoluenes like 3-nitrotoluene, used as taggants for TNT detection, have focused on measuring and analyzing rotationally resolved millimeter-wave spectra. This research is crucial for defense and security applications, where rapid and accurate detection of explosives is vital (A. Roucou, I. Kleiner, M. Goubet, S. Bteich, G. Mouret, R. Bocquet, F. Hindle, W. Meerts, A. Cuisset, 2018).

Kinetics and Mechanism of Decomposition : Computational studies on the unimolecular decomposition of o-nitrotoluene reveal critical insights into the kinetics and mechanisms of decomposition. Such information is essential for understanding the stability and reactivity of these compounds under various conditions, which is relevant for their handling and storage in industrial settings (S. C. Chen, S. Xu, E. Diau, M. Lin, 2006).

Thermal Decomposition Analysis : The thermal decomposition of 2-nitrotoluene, a related compound, has been studied using tools like the Advanced Reactive System Screening Tool (ARSST). Understanding the thermal behavior of such compounds is crucial for ensuring safe industrial processes and preventing accidents (Wen Zhu, M. Papadaki, Zhe Han, Chad V. Mashuga, 2017).

Vapor Phase Nitration and Catalysis : Studies on the nitration of toluene in the vapor phase over modified ZSM-5 catalysts provide insights into the selective production of nitrotoluenes. This research is important for chemical manufacturing, where selectivity and efficiency are key factors (R. J. Kalbasi, M. Ghiaci, A. Massah, 2009).

Biodegradation Studies : Research into the biodegradation of nitrotoluenes by bacterial strains offers potential for environmental remediation and the treatment of industrial wastewater. Such studies help in developing biotechnological solutions for pollution control (D. Singh, G. Ramanathan, 2013).

Solid-Liquid Phase Equilibrium : The experimental determination and thermodynamic modeling of solid-liquid phase equilibrium for binary systems of nitrotoluenes are important for process design in chemical engineering and material science (Yanfei Wang, Xiaoyu Liu, Xiaoyu Zhao, Zhao Chen, Libin Yang, Liang Zhu, 2019).

Mechanism of Action

The mechanism of action of 3-Chloro-2-iodo-5-nitrotoluene involves electrophilic aromatic substitution . This process is polar and stepwise, and the key step is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

3-Chloro-2-iodo-5-nitrotoluene may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash off immediately with plenty of water .

Future Directions

The future directions for the study of 3-Chloro-2-iodo-5-nitrotoluene could involve further exploration of its reaction kinetics and mechanisms . Rate constant calculations and branching ratio analyses could provide more insights into its behavior at different temperatures . Additionally, the potential applications of this compound in various industries could be explored.

properties

IUPAC Name |

1-chloro-2-iodo-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCNHHXMRPACAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-iodo-5-nitrotoluene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3043878.png)

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3043895.png)